molecular formula C20H23N3O3 B2769184 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide CAS No. 865659-72-9

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

Cat. No.: B2769184
CAS No.: 865659-72-9
M. Wt: 353.422
InChI Key: OOVRWJNICFAMTA-UHFFFAOYSA-N
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Description

4-Benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a benzyl group and linked via a carboxamide bond to a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(14-17)26-13-12-25-18)23-10-8-22(9-11-23)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVRWJNICFAMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzyl chloride to form the benzylated intermediate. This intermediate is further reacted with piperazine-1-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodioxin ring, while reduction could lead to the formation of reduced amine derivatives.

Scientific Research Applications

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sulfonamide Derivatives

Key Compounds :

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)
    • Activity : Moderate antibacterial activity against E. coli (IC50: 9.22 µg/mL) but inactive against S. typhi .
  • N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a)
    • Activity : Potent inhibition of S. typhi (IC50: 13.00 µg/mL) and E. coli (IC50: 9.66 µg/mL), though less active than ciprofloxacin .
  • N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e)
    • Activity : Lipoxygenase inhibition (IC50: 21.40 µg/mL), comparable to baicalein .

Structural Insight : Alkyl/aralkyl substituents on the sulfonamide nitrogen enhance antibacterial specificity. Halogenated derivatives (e.g., 5a, 5e) show improved activity, likely due to increased lipophilicity and target binding .

Carboxylic Acid Derivatives

Key Compounds :

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
    • Activity : Anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays .
  • 2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (162)
    • Activity : Superior anti-inflammatory potency to ibuprofen .

Structural Insight: The carboxylic acid group enhances anti-inflammatory effects by mimicking endogenous mediators (e.g., prostaglandins). Pyrrole substitution (compound 162) further optimizes activity .

Piperazine Carboxamide Derivatives

Key Compounds :

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide
    • Structure : Features a 2,6-dimethylphenyl substituent; molecular weight 367.44 g/mol .

Structural Insight : The benzyl group in the target compound may enhance blood-brain barrier penetration or receptor affinity compared to methylphenyl or benzoxazolyl substituents.

Nitrobenzenesulfonamide Derivatives

Key Compounds :

  • N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i)
    • Activity : Compounds 5e and 5f inhibit E. coli and B. subtilis biofilms with low cytotoxicity .

Structural Insight : Nitro groups enhance biofilm inhibition, possibly by interfering with bacterial adhesion or quorum sensing .

Flavones and Coumarins

Key Compounds :

  • 3',4'-(1",4"-Dioxino)flavone (4f) Activity: Antihepatotoxic activity comparable to silymarin in CCl4-induced hepatotoxicity models .

Structural Insight: The benzodioxin ring in flavones mimics silybin’s hepatoprotective flavonoid-dioxane hybrid structure .

Comparative Data Table

Compound Class Example Compound Key Activity IC50 or Efficacy Reference
Sulfonamides N-(2-Bromoethyl)-N-(benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) Antibacterial (S. typhi) 13.00 µg/mL
Carboxylic Acids 2-(Benzodioxin-6-yl)acetic acid Anti-inflammatory Comparable to ibuprofen
Piperazine Carboxamides Target compound: 4-Benzyl-N-(benzodioxin-6-yl)piperazine-1-carboxamide Hypothesized immunomodulation N/A (Structural analogy) N/A
Nitrobenzenesulfonamides N-(4-Chlorobenzyl)-N-(benzodioxin-6-yl)-4-nitrobenzenesulfonamide (5e) Biofilm inhibition Significant (specific data not shown)
Flavones 3',4'-(1",4"-Dioxino)flavone (4f) Antihepatotoxic Comparable to silymarin

Biological Activity

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The structural characteristics contribute to its pharmacological profile.

1. Inhibition of Sirtuins

Recent studies have highlighted the role of compounds similar to this compound as inhibitors of sirtuins, particularly SirT1. Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, including aging and stress responses.

A study identified benzoxazine derivatives that inhibit SirT1 with high selectivity and potency, suggesting that similar structural motifs in our compound may exhibit comparable activity against sirtuins .

2. Anticancer Activity

Research indicates that piperazine derivatives can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Anticancer Properties

In a study evaluating various piperazine derivatives, it was found that modifications on the benzodioxin moiety enhanced the cytotoxic activity against breast cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM .

CompoundIC50 (µM)Cell Line
This compound10MCF-7
Control (Doxorubicin)0.5MCF-7

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that the presence of the benzodioxin ring improved cell viability significantly compared to controls .

TreatmentViability (%)
Compound A (similar structure)85
Control (No treatment)45

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties is essential for assessing the therapeutic potential of any compound. Preliminary studies suggest that compounds like this compound have favorable absorption characteristics but may require further evaluation regarding their metabolism and excretion profiles.

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